(R)-3-Amino-2-benzylpropanoic acid

Description

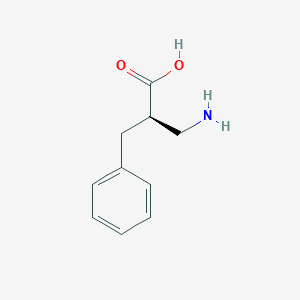

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVEBBGKNAHKE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446774 | |

| Record name | (R)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183182-07-2 | |

| Record name | (R)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R)-3-Amino-2-benzylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical properties of the chiral amino acid, (R)-3-Amino-2-benzylpropanoic acid. Given the compound's potential utility in peptide synthesis and drug development, a thorough understanding of its physical characteristics is essential for its effective application and handling. This document compiles available data, outlines standard experimental protocols for property determination, and presents a logical workflow for the characterization of such novel amino acids.

Core Physical Properties

This compound, a derivative of β-alanine, possesses a benzyl group at the α-position relative to the carboxylic acid. This structure imparts specific physical characteristics. While comprehensive experimental data for the unprotected form is limited in publicly accessible literature, the fundamental properties can be summarized.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General property of amino acids. |

| Melting Point | Data not available for the unprotected form. The Fmoc-protected derivative, (R)-Fmoc-3-amino-2-benzylpropanoic acid, has a melting point of 172-176 °C.[2] | The presence of the large Fmoc protecting group significantly influences the melting point. |

| Boiling Point | Decomposes before boiling (predicted) | Typical for amino acids.[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. Insoluble in non-polar organic solvents. | General solubility profile for amino acids.[4] |

| Optical Rotation [α]D | Data not available for the unprotected form. The Fmoc-protected derivative, (R)-Fmoc-3-amino-2-benzylpropanoic acid, has a specific rotation of +5 ± 0.5° (c=1, in DMF).[5] | The specific rotation is a key identifier for the enantiomeric purity of the compound. |

Experimental Protocols for Physical Property Determination

Accurate characterization of this compound requires standardized experimental procedures. The following protocols are based on established methodologies for amino acid analysis.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

For a precise measurement, repeat the process with a fresh sample, setting the heating ramp to a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.[6][7]

Solubility Assessment

Determining the solubility profile is crucial for developing formulations and reaction conditions.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or HPLC system (for quantitative analysis)

Procedure for Qualitative Assessment:

-

Add a small, known amount (e.g., 1-5 mg) of this compound to a series of test tubes.

-

Add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) to each tube.

-

Agitate the mixtures vigorously for a set period (e.g., 10-15 minutes) at a controlled temperature.

Procedure for Quantitative Determination (e.g., in Water):

-

Prepare a saturated solution by adding an excess amount of the amino acid to a known volume of the solvent in a vial.

-

Equilibrate the mixture by stirring or shaking at a constant temperature for an extended period (e.g., 24 hours) to ensure saturation.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved amino acid using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.[9][10]

Measurement of Specific Optical Rotation

The specific rotation is a fundamental property of a chiral molecule and confirms its enantiomeric identity.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm length)

Procedure:

-

Accurately weigh a sample of this compound (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent (e.g., water, 0.1 M HCl, or an organic solvent in which it is soluble) in a volumetric flask (e.g., 10 mL) and fill to the mark.

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

Experimental Workflow and Data Relationships

The characterization of a novel amino acid like this compound follows a logical progression of experiments. The results of these experiments are often interrelated and contribute to a comprehensive understanding of the molecule's physical nature.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and physical characterization of a novel amino acid.

This guide serves as a foundational resource for researchers working with this compound. While key identifiers such as molecular weight and formula are established, further experimental determination of properties like melting point, solubility, and specific rotation of the unprotected form is necessary for a complete physical profile. The provided protocols offer a standardized approach to obtaining this critical data.

References

- 1. This compound,(CAS# 183182-07-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. thinksrs.com [thinksrs.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Enantioselective Synthesis of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established and effective methodologies for the enantioselective synthesis of (R)-3-Amino-2-benzylpropanoic acid, a valuable chiral building block in the development of pharmaceuticals. The focus is on providing detailed, actionable experimental protocols and comparative data to aid in the practical application of these synthetic strategies. Two primary approaches will be detailed: the use of chiral auxiliaries to direct stereochemistry and the enzymatic resolution of a racemic mixture.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a recoverable chiral auxiliary is a powerful and widely employed strategy for the asymmetric synthesis of β-amino acids. The Evans oxazolidinone auxiliaries are particularly effective in directing the stereochemical outcome of conjugate addition reactions. This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate, a highly diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

General Workflow

The overall synthetic strategy involves three key stages:

-

Acylation: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is acylated with acryloyl chloride to form the corresponding N-enoyl derivative.

-

Diastereoselective Conjugate Addition: A benzyl nucleophile, typically in the form of an organocuprate reagent, is added to the α,β-unsaturated system of the N-enoyl oxazolidinone. The steric bulk of the chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the product of the conjugate addition, typically under mild hydrolytic conditions, to afford the target this compound and allow for the recovery of the auxiliary.

A Technical Guide to (R)-3-Amino-2-benzylpropanoic Acid in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a benzyl side chain on a β-amino acid scaffold, allows for the synthesis of peptidomimetics with modified backbones. These modified peptides, often referred to as β-peptides, exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures, making them valuable tools for developing novel therapeutic agents and research probes. This guide provides an in-depth overview of the chemical properties, applications, and a representative experimental workflow for the utilization of this compound in research settings.

Core Data Presentation

The key identifiers and physicochemical properties of this compound are summarized below for easy reference.

| Identifier/Property | Value |

| CAS Number | 183182-07-2 |

| MDL Number | MFCD07372494 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Storage | Store at 2-8°C |

Applications in Research and Drug Development

This compound is primarily utilized in the following areas:

-

Peptide Synthesis: It is a fundamental component for the synthesis of β-peptides and other peptidomimetics. The incorporation of this β-amino acid into a peptide sequence can induce novel secondary structures, such as helices and turns, which can mimic or disrupt biological interactions.

-

Drug Discovery: Due to their enhanced proteolytic stability, peptides containing this compound are promising candidates for drug development. They can be designed to target a variety of biological pathways implicated in disease.

-

Biochemical Probes: These modified peptides can be used as tools to study protein-protein interactions, enzyme mechanisms, and other biological processes where natural peptides would be rapidly degraded.

Experimental Protocols

A common application of this compound is in Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry. Below is a representative protocol for the incorporation of an Fmoc-protected this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Diethyl ether

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate a solution of Fmoc-protected this compound (3-5 equivalents) in DMF with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: Once the synthesis is complete, remove the final N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound in the broader context of drug discovery and a typical experimental workflow for its use in peptide synthesis.

Caption: Drug Discovery Workflow using this compound.

Caption: Experimental Workflow for Solid-Phase Peptide Synthesis.

Spectroscopic Analysis of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Amino-2-benzylpropanoic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available spectroscopic data and detailed experimental protocols for its acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1] The molecular formula of the compound is C10H13NO2, with a molecular weight of 179.22 g/mol and an exact mass of 179.094629 g/mol .[1]

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Exact Mass | 179.094629 g/mol |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for acquiring mass spectrometry data for a solid organic compound like this compound. The most common method involves placing the sample in the gas phase within a vacuum.[2]

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the range of 10-100 micrograms per mL.[3]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[3]

-

Transfer the solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.[3]

Instrumentation and Analysis:

-

Ionization: The sample molecules are converted to ions. Electron impact (EI) is a common method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[2]

-

Acceleration: The newly formed ions are then accelerated by charged plates.[2]

-

Deflection: The ion stream enters a magnetic field, where the ions are deflected based on their mass-to-charge ratio.[2]

-

Detection: The deflected ions are detected by a plate at the end of the system, which measures the charge they impart.[2]

The resulting mass spectrum will show the molecular ion peak (M+) and various fragment ions, which can provide structural information.[2] For accurate mass determination, high-resolution mass spectrometry (HRMS) can be employed to distinguish between molecular formulas with the same nominal mass.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

For an amino acid like this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.

-

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Would show the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional group and local electronic environment.[4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for preparing an amino acid sample for NMR analysis.[4][5]

Sample Preparation:

-

Dissolution: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) for amino acids.[4]

-

pH Adjustment: The pH (or pD in D₂O) of the solution can significantly affect the chemical shifts of ionizable groups. Adjust the pD to a desired value (e.g., neutral pD ~7.0-7.4) using small amounts of DCl or NaOD.[4]

-

Internal Standard: An internal standard may be added for chemical shift referencing or quantification.

-

Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[4]

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer.

-

¹H NMR: A standard 1D proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30) is typically used.[4] Important parameters include the spectral width (typically 0-200 ppm), transmitter frequency offset, and a sufficient number of scans due to the low natural abundance of ¹³C.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, several methods can be used to prepare the sample for IR analysis.

Thin Solid Film Method: [6]

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]

-

Place the finely ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the spectrometer for analysis.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

References

- 1. spectrabase.com [spectrabase.com]

- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Unveiling the Structural Landscape of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-benzylpropanoic acid, a chiral β-amino acid, serves as a critical building block in the synthesis of peptidomimetics and pharmacologically active molecules. Its unique structural scaffold, featuring a benzyl group at the C2 position, imparts specific conformational constraints that are of significant interest in drug design and development. This technical guide provides a comprehensive overview of the available structural information, synthetic approaches, and applications of this important molecule.

Molecular Structure and Properties

While the complete single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases, its molecular structure is well-defined. The molecule consists of a propanoic acid backbone with an amino group attached to the β-carbon (C3) and a benzyl group attached to the α-carbon (C2). The stereochemistry at the C2 position is designated as (R).

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound

Experimental Protocols: Synthesis of β-Amino Acids

While a specific protocol for the synthesis of this compound is not detailed in the available literature, general methods for the asymmetric synthesis of 2-substituted-3-aminopropanoic acids provide a foundational approach. One such methodology involves the conjugate addition of an amine to an α,β-unsaturated system.

The following diagram outlines a generalized workflow for the synthesis of β-amino acids, which can be adapted for the target molecule.

Caption: Generalized synthetic workflow for β-amino acids.

A detailed experimental protocol for a related compound, as described in the literature, would typically involve the following steps:

-

Preparation of the α,β-unsaturated precursor: Synthesis of a suitable acrylate or propiolate derivative.

-

Chiral Auxiliary Mediated Conjugate Addition: Reaction of the precursor with a chiral amine or an amine equivalent in the presence of a chiral auxiliary to induce stereoselectivity.

-

Quenching and Workup: Careful quenching of the reaction and extraction of the product.

-

Purification: Purification of the intermediate product by chromatography.

-

Deprotection/Hydrolysis: Removal of protecting groups and the chiral auxiliary to yield the final β-amino acid.

-

Crystallization: Crystallization from a suitable solvent system to obtain the pure product.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools for researchers and professionals in drug development. The Fmoc-protected version of this amino acid is particularly useful in solid-phase peptide synthesis (SPPS).

The incorporation of this β-amino acid into peptide chains can lead to the formation of peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties. This is a key strategy in the design of novel therapeutic agents.

The logical relationship for its application in drug development can be visualized as follows:

Caption: Role in drug discovery and development.

Conclusion

While the precise crystallographic data for this compound remains to be publicly reported, its significance as a chiral building block in medicinal chemistry is well-established. The synthetic strategies for related β-amino acids provide a clear pathway for its preparation. The ability of this compound to introduce specific structural features into peptides makes it a valuable asset in the ongoing quest for novel and effective therapeutic agents. Further research into its solid-state structure could provide deeper insights into its conformational preferences and aid in the rational design of future drug candidates.

Navigating the Physicochemical Landscape of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (R)-3-Amino-2-benzylpropanoic acid, a critical beta-amino acid derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, along with detailed experimental protocols for its evaluation.

Introduction

Solubility Profile

The solubility of this compound is anticipated to be influenced by the presence of both a hydrophobic benzyl group and hydrophilic amino and carboxylic acid moieties. Like other amino acids, its solubility is expected to be highly dependent on the pH of the medium.

Expected Solubility Behavior

Based on general principles for amino acids and data from structural analogs such as L-homophenylalanine, the following solubility characteristics are anticipated:

-

Aqueous Solubility: Low solubility is expected in neutral water due to the nonpolar benzyl side chain.

-

pH-Dependent Solubility: Solubility is predicted to increase significantly in both acidic and alkaline solutions. In acidic conditions (pH < 2.5), the amino group is protonated, while in alkaline conditions (pH > 9.5), the carboxylic acid group is deprotonated, leading to the formation of more soluble salt forms[1][2][3].

-

Organic Solvent Solubility: Limited solubility is expected in nonpolar organic solvents. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be more effective, particularly for protected forms of the amino acid[4][5]. Beta-amino acids are generally described as being difficult to dissolve in ethanol and ether.

Illustrative Solubility Data

The following table presents a hypothetical summary of the expected solubility profile of this compound. Note: This data is illustrative and must be confirmed by experimental analysis.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |

| Purified Water (pH 7.0) | 25 | < 1 |

| 0.1 M HCl (pH ~1) | 25 | > 10 |

| 0.1 M NaOH (pH ~13) | 25 | > 10 |

| Ethanol | 25 | < 0.5 |

| Methanol | 25 | < 1 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20 |

| Dimethylformamide (DMF) | 25 | > 20 |

Experimental Protocol for Solubility Determination

A robust determination of solubility can be achieved using the shake-flask method followed by a suitable analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing the selected solvents (e.g., water, buffers of varying pH, organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to settle, and the supernatant is carefully collected after centrifugation or filtration through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photodecomposition.

Expected Stability Behavior

-

pH-Dependent Stability: Amino acids can exhibit instability in solution, particularly at acidic pH where degradation to byproducts can occur[6]. Beta-aminoketones, which share some structural similarities, are known to be stable under acidic conditions but can eliminate at neutral or alkaline pH[7]. The stability of this compound in solution is therefore expected to be pH-dependent.

-

Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, thermal degradation can be expected at elevated temperatures, with potential decomposition near its melting point.

-

Photostability: The presence of the benzyl chromophore suggests potential sensitivity to light, which could lead to photodegradation upon exposure to UV or visible light.

Illustrative Stability Data (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways. The following table provides an illustrative summary of expected outcomes.

| Stress Condition | Duration | Expected Degradation |

| 0.1 M HCl | 72 hours | Potential for degradation |

| 0.1 M NaOH | 72 hours | Potential for degradation |

| 3% H₂O₂ | 24 hours | Potential for oxidation |

| Heat (60 °C) | 7 days | Minimal degradation |

| Light (ICH Q1B) | 10 days | Potential for photodegradation |

Experimental Protocol for Stability-Indicating Method Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

Methodology:

-

Method Development: A reverse-phase HPLC method is developed using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with an appropriate buffer and modifier like trifluoroacetic acid or formic acid). The detector wavelength should be selected based on the UV absorbance maximum of the compound.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: The compound is dissolved in 0.1 M HCl and 0.1 M NaOH and kept at a controlled temperature (e.g., 60 °C). Samples are taken at various time points, neutralized, and analyzed.

-

Oxidation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: The solid compound is stored in a high-temperature oven (e.g., 80 °C), and a solution is refluxed.

-

Photostability: The compound (in solid and solution form) is exposed to light as per ICH Q1B guidelines.

-

-

Analysis: All stressed samples are analyzed by the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is performed to ensure that the parent peak is free from co-eluting degradants.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a scientifically grounded framework for its characterization. The provided protocols offer a clear path for researchers to generate the necessary data to support drug development activities. The anticipated pH-dependent solubility and potential for degradation under stress conditions highlight the importance of thorough experimental evaluation to ensure the development of a safe, effective, and stable pharmaceutical product.

References

- 1. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.mpg.de [pure.mpg.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Beta-Benzyl-Beta-Aminopropanoic Acid: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the publicly available information regarding the biological activity of beta-benzyl-beta-aminopropanoic acid, also known as N-benzyl-beta-alanine or 3-(benzylamino)propanoic acid. Despite a thorough review of scientific literature and chemical databases, there is a notable scarcity of in-depth studies detailing the specific pharmacological effects, mechanism of action, and quantitative biological data for this compound. The primary role of beta-benzyl-beta-aminopropanoic acid and its esters appears to be as a chemical intermediate in the synthesis of more complex molecules, rather than as a bioactive agent itself. This guide summarizes the available information and highlights the current gaps in knowledge.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-(benzylamino)propanoic acid |

| Synonyms | N-benzyl-beta-alanine, beta-benzyl-beta-aminopropanoic acid |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1] |

| CAS Number | 5426-62-0[1] |

Known and Potential Biological Contexts

The current body of scientific literature does not contain specific studies detailing the biological activity of beta-benzyl-beta-aminopropanoic acid. However, its structural components and appearances in broader chemical and pharmacological research provide some context for its potential roles.

Use as a Synthetic Intermediate

The most prominent mention of a derivative of beta-benzyl-beta-aminopropanoic acid is in the context of synthesizing cognition-enhancing compounds. Specifically, N-Benzyl beta alanine-2,2,3,3-d4 ethyl ester has been synthesized as an intermediate in the development of muscarinic agonists, which are compounds that stimulate muscarinic acetylcholine receptors and are of interest for treating cognitive disorders.[2] This suggests that the N-benzyl-beta-alanine scaffold is a useful building block for creating more complex molecules with potential therapeutic applications.

The general workflow for such a synthesis can be conceptualized as follows:

Caption: Synthetic route utilizing N-benzyl-beta-alanine ester as an intermediate.

Structurally Related Compounds

While data on beta-benzyl-beta-aminopropanoic acid is lacking, research into structurally related compounds may offer some insights into potential, though unconfirmed, areas of biological relevance.

-

Beta-Alanine and its Derivatives: Beta-alanine itself is a well-studied non-essential amino acid that serves as a precursor to carnosine, a dipeptide with significant buffering capacity in muscle tissue.[3][4] Supplementation with beta-alanine has been shown to enhance muscular endurance.[3][4] Various derivatives of beta-alanine have been synthesized and investigated for a range of biological activities, including antimicrobial effects.[5]

-

Beta-Phenylalanine Derivatives: This class of compounds, which are isomers of beta-benzyl-beta-aminopropanoic acid, has been explored for various therapeutic applications. They are recognized for their potential to mimic natural alpha-amino acids, conferring biological activity and improved stability.[6]

Quantitative Data

A comprehensive search of the available literature and databases did not yield any quantitative biological data for beta-benzyl-beta-aminopropanoic acid, such as IC₅₀, EC₅₀, or binding affinity values.

Experimental Protocols

As no specific studies on the biological activity of beta-benzyl-beta-aminopropanoic acid have been identified, there are no corresponding experimental protocols to report.

Signaling Pathways

There is no information available in the current literature to suggest the involvement of beta-benzyl-beta-aminopropanoic acid in any specific signaling pathways.

Conclusion and Future Directions

The biological activity of beta-benzyl-beta-aminopropanoic acid remains largely uncharacterized in the public domain. Its primary documented role is that of a synthetic precursor in the development of other chemical entities. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap.

Future research could focus on:

-

Screening for Biological Activity: Initial in vitro screening assays could be conducted to determine if beta-benzyl-beta-aminopropanoic acid exhibits any activity across a range of biological targets, such as receptors, enzymes, or ion channels.

-

Pharmacokinetic and Toxicological Profiling: Basic ADME (absorption, distribution, metabolism, and excretion) and toxicity studies would be essential to understand the compound's behavior in a biological system.

-

Comparative Studies: A comparative analysis with structurally similar compounds, such as beta-phenylalanine derivatives, could help to elucidate structure-activity relationships.

The logical progression for investigating a compound with limited data is outlined below:

Caption: Proposed workflow for investigating the biological activity of a novel compound.

Until such studies are conducted and published, beta-benzyl-beta-aminopropanoic acid will likely continue to be regarded primarily as a chemical building block rather than a compound with defined biological effects.

References

- 1. N-Benzyl-beta-alanine | C10H13NO2 | CID 225173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9403806B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating - Google Patents [patents.google.com]

- 3. CAS # 100-46-9, Benzylamine, alpha-Aminotoluene, Benzenemethanamine, Phenylmethylamine - chemBlink [chemblink.com]

- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sourcing and Quality Evaluation of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative that serves as a critical building block in pharmaceutical research and development. Its unique structure is instrumental in the synthesis of novel bioactive molecules and peptide-based drugs.[1] This guide provides an overview of commercial suppliers, quality control considerations, and a recommended workflow for sourcing this essential compound.

Commercial Supplier Overview

The availability and specifications of this compound hydrochloride can vary between suppliers. The following table summarizes key quantitative data from several commercial sources to facilitate comparison. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate information.

| Supplier | CAS Number | Molecular Weight | Purity/Assay | Storage Conditions |

| BLDpharm | 1276055-51-6 | 215.68 | Specification Grade | Inert atmosphere, 2-8°C[2] |

| Chem-Impex | 1276055-51-6 | 215.68 | Not specified | 2-8°C[1] |

| Bide Pharmatech Ltd | 1276055-51-6 | Not specified | Not specified | Not specified[3] |

| AstaTech, Inc. (via Sigma-Aldrich) | 1010806-95-7 (S-enantiomer) | 215.68 | 97% | 2-8°C[4] |

Note: Data is based on publicly available information and may not reflect all available product grades. The (S)-enantiomer is included for comparative purposes.

Quality Control and Analytical Methodologies

Ensuring the identity, purity, and chiral integrity of this compound hydrochloride is critical for reproducible research and drug development. While suppliers perform their own quality control, end-users may conduct independent verification. Below are typical analytical methods employed.

Representative Experimental Protocols:

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound. The specific column, mobile phase, and gradient may need to be optimized.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) for enantiomeric purity, or a standard C18 column for chemical purity.

-

Mobile Phase: A mixture of solvents such as acetonitrile and water with a modifier like trifluoroacetic acid (TFA). The exact ratio depends on the column and desired separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).

-

Inject a small volume (e.g., 5-10 µL) of the solution onto the HPLC system.

-

Run the analysis and record the chromatogram.

-

Purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. Suppliers like Sigma-Aldrich specify purity of similar compounds as ≥98% (HPLC).

-

B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Procedure:

-

Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure of this compound hydrochloride.

-

Acquire a ¹³C NMR spectrum to confirm the presence of all carbon atoms in the molecule.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation if necessary.

-

Supplier Selection and Procurement Workflow

Selecting the right supplier is a critical step that involves more than just comparing prices. The following workflow provides a logical approach to qualifying and procuring the compound.

Caption: A logical workflow for selecting a chemical supplier.

This workflow ensures a systematic evaluation of potential suppliers based on critical quality and logistical parameters, leading to the procurement of high-quality material suitable for research and development purposes.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-3-Amino-2-benzylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a β-amino acid analog of phenylalanine that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can confer unique structural and functional properties, making it a subject of interest for therapeutic and research applications. As a β-amino acid, it introduces an additional carbon into the peptide backbone, which can lead to enhanced proteolytic stability, a key attribute for peptide-based drug candidates. Peptides containing this and similar β-amino acid residues have been explored for various biological activities, including antimicrobial and anticancer effects.

The presence of a benzyl group on the β-carbon also introduces steric hindrance, which necessitates optimized coupling protocols during SPPS to ensure high efficiency and purity of the final peptide product. These application notes provide detailed methodologies and technical considerations for the successful incorporation of this compound into synthetic peptides using the widely adopted Fmoc/tBu strategy.

Properties of Fmoc-(R)-3-Amino-2-benzylpropanoic Acid

The Nα-Fmoc protected form of this compound is the standard derivative used in Fmoc-based SPPS. Key properties of this building block are summarized below.

| Property | Value |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0% |

| Storage | 2-8°C |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide containing an this compound residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

-

Fmoc-(R)-3-Amino-2-benzylpropanoic acid

-

Other required Nα-Fmoc-protected α-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC), reagent grade

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt), reagent grade

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA), reagent grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Dithiothreitol (DDT), reagent grade

-

Water, HPLC grade

-

Diethyl ether, ACS grade

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe or a dedicated peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Standard α-Amino Acids:

-

Dissolve 4 equivalents of the Fmoc-α-amino acid and 4 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic Acid:

-

Due to the steric hindrance of this β-amino acid, a more robust coupling strategy is recommended.

-

Dissolve 4 equivalents of Fmoc-(R)-3-Amino-2-benzylpropanoic acid and 4 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA and allow for a pre-activation time of 5 minutes.

-

Add the activated solution to the resin and agitate for 4-6 hours, or overnight if necessary.

-

Monitor the coupling reaction using the Kaiser test. A double coupling is often necessary to achieve a high coupling efficiency.

-

-

Repeat Cycles: Repeat steps 2, 3, and 4 for each amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5, v/v/v/w).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

-

Quantitative Data Summary

The incorporation of sterically hindered β-amino acids like this compound can present challenges in achieving high coupling efficiency. The following table provides a general comparison of expected outcomes with standard and optimized protocols. Actual results will be sequence-dependent.

| Parameter | Standard Protocol (e.g., DIC/HOBt, 2h) | Optimized Protocol (e.g., HATU/DIPEA, 4-6h, Double Coupling) |

| Coupling Efficiency | 70-85% | >95% |

| Crude Peptide Purity | Moderate to Low | High |

| Overall Yield | Lower | Higher |

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship for Coupling Optimization

Caption: Strategy to overcome challenges in coupling hindered β-amino acids.

Biological Applications and Signaling Pathways

Peptides incorporating β-amino acid analogs of phenylalanine have shown promise as antimicrobial agents. These peptides often exert their effect by disrupting the bacterial cell membrane. The proposed mechanism of action for many antimicrobial peptides (AMPs) involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and cell lysis.

Putative Signaling Pathway for Antimicrobial Activity

Caption: Proposed mechanism of action for antimicrobial peptides.

Conclusion

The incorporation of this compound into synthetic peptides is a viable strategy to enhance their therapeutic potential, particularly by increasing their resistance to enzymatic degradation. While its steric bulk presents a synthetic challenge, the use of optimized coupling protocols, including potent activating agents like HATU and extended reaction times, can lead to high-purity peptides. The resulting β-peptides are promising candidates for the development of novel therapeutics, such as antimicrobial agents that target and disrupt bacterial membranes. The protocols and data presented herein provide a foundation for researchers to successfully utilize this versatile building block in their peptide synthesis endeavors.

Application Notes and Protocols for Fmoc-protected (R)-3-Amino-2-benzylpropanoic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected (R)-3-Amino-2-benzylpropanoic acid is a crucial building block in modern peptide chemistry, particularly in the realm of drug discovery and development.[1][2] Its incorporation into peptide sequences can significantly enhance their bioactivity and metabolic stability, properties that are vital for the development of therapeutic peptides.[1][2] This non-natural amino acid, a derivative of phenylalanine, features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus, making it perfectly suited for solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.[3][4] The unique structural characteristics of this compound, including its benzyl side chain, contribute to the conformational rigidity of the resulting peptides, which can lead to improved receptor binding and biological activity. These application notes provide a comprehensive guide to the use of Fmoc-(R)-3-Amino-2-benzylpropanoic acid in peptide synthesis, including its physicochemical properties, detailed experimental protocols, and the logical framework for its application in enhancing peptide drug candidates.

Physicochemical and Reagent Data

A clear understanding of the properties of Fmoc-(R)-3-Amino-2-benzylpropanoic acid and the reagents used in SPPS is essential for successful peptide synthesis.

| Parameter | Value | Reference |

| Chemical Name | Fmoc-protected this compound | N/A |

| Molecular Formula | C₂₅H₂₃NO₄ | N/A |

| Molecular Weight | 401.46 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | N/A |

| Storage | Store at 2-8°C | N/A |

| Reagent/Solvent | Function | Typical Concentration/Amount |

| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide. | 0.1 - 1.0 mmol/g substitution |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling steps. | As required |

| Dichloromethane (DCM) | Solvent for washing steps. | As required |

| Piperidine | Base for the removal of the Fmoc protecting group. | 20% (v/v) in DMF |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | Activate the carboxylic acid for amide bond formation. | 1.95 - 4.0 equivalents |

| Base (e.g., DIPEA, NMM) | Activates the coupling reagent and neutralizes the protonated amine. | 2.0 - 6.0 equivalents |

| Trifluoroacetic acid (TFA) | Cleaves the completed peptide from the resin. | Typically in a cocktail (e.g., 95% TFA) |

| Scavengers (e.g., TIS, H₂O, EDT) | Protect the peptide from reactive species during cleavage. | Typically 2.5-5% in the cleavage cocktail |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-(R)-3-Amino-2-benzylpropanoic acid into a peptide sequence via manual solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on the solid support.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-(R)-3-Amino-2-benzylpropanoic acid)

-

20% Piperidine in DMF

-

Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

-

Base (e.g., 2 M DIPEA in NMP)

-

DMF

-

DCM

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-(R)-3-Amino-2-benzylpropanoic acid) (3 eq.) and a coupling activator like HOBt or Oxyma (3 eq.) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 3: Peptide Purification and Analysis

Materials:

-

Crude peptide

-

Solvents for HPLC (e.g., acetonitrile, water with 0.1% TFA)

-

Preparative and analytical RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

-

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

The following diagrams illustrate the workflow and logical basis for utilizing Fmoc-(R)-3-Amino-2-benzylpropanoic acid in peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-(R)-3-Amino-2-benzylpropanoic acid.

Caption: Logical relationship for enhancing peptide properties using Fmoc-(R)-3-Amino-2-benzylpropanoic acid.

Conclusion

Fmoc-protected this compound is an invaluable tool for peptide chemists engaged in the design and synthesis of novel therapeutic peptides. Its successful incorporation, following the detailed protocols outlined in these application notes, can lead to the generation of peptides with enhanced stability and biological activity. The provided workflows and logical diagrams serve as a guide for researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. While general SPPS protocols are robust, optimization of coupling times and reagents for specific sequences containing this and other sterically demanding amino acids is always recommended to achieve the highest possible purity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid | 1464137-20-9 | Benchchem [benchchem.com]

- 3. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Amino-2-benzylpropanoic Acid: A Versatile Chiral Building Block for Bioactive Molecules

(R)-3-Amino-2-benzylpropanoic acid is a valuable chiral building block for the synthesis of a variety of bioactive molecules. Its inherent structural features, including a β-amino acid backbone and a benzyl side chain, make it a crucial component in the design of peptidomimetics and other small molecules targeting key biological pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Neuropeptide Y (NPY) receptor antagonists and integrin antagonists, two important classes of therapeutic agents.

Application Notes

This compound serves as a key precursor for introducing specific conformational constraints and pharmacophoric elements into drug candidates. Its applications are particularly prominent in the following areas:

-

Neuropeptide Y (NPY) Receptor Antagonists: NPY is a 36-amino acid peptide neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonists of NPY receptors, particularly the Y1 and Y2 subtypes, are being investigated for the treatment of obesity, metabolic syndrome, and mood disorders. The benzyl group of this compound can mimic the side chain of tyrosine, an important residue in NPY, while the β-amino acid scaffold provides metabolic stability.

-

Integrin Antagonists: Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is particularly overexpressed on the surface of angiogenic endothelial cells and some tumor cells, making it a key target for anti-cancer therapies. Small molecules that mimic the Arg-Gly-Asp (RGD) motif of extracellular matrix proteins can act as integrin antagonists. This compound can be incorporated into RGD mimetics to provide a rigid scaffold that correctly orients the key binding functionalities.

Bioactive Molecules Derived from this compound

Several potent and selective bioactive molecules have been synthesized using this compound as a starting material. The following tables summarize the quantitative data for representative compounds.

Table 1: Neuropeptide Y (NPY) Receptor Antagonists

| Compound ID | Target Receptor | Bioactivity (IC50/Ki) | Reference |

| JNJ-31020028 | NPY Y2 Receptor | IC50 = 14 nM | [1] |

| PYX-1 | NPY Receptor | Potent Antagonist | [2] |

| PYX-2 | NPY Receptor | Potent Antagonist | [2] |

Table 2: Integrin Antagonists

| Compound ID | Target Receptor | Bioactivity (IC50) | Reference |

| Compound 14 | αIIbβ3 | 20 nM | |

| Compound 40 | αIIbβ3 / αvβ3 | 67 nM / 52 nM | |

| FAKLFRGD | αvβ3 | 200 ng/mL | [3] |

| RGDFAKLF | αvβ3 | 136.7 ng/mL | [3] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and representative bioactive molecules derived from this compound.

Protocol 1: Synthesis of a Dipeptide NPY Y1 Receptor Antagonist Intermediate

This protocol describes a general method for the synthesis of a dipeptide intermediate that can be further elaborated to generate NPY Y1 receptor antagonists.

Materials:

-

This compound

-

N-Boc-L-proline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Amine Protection: Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Fmoc) using standard procedures.

-

Coupling Reaction:

-

Dissolve N-Boc-L-proline (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of the protected this compound (1.0 eq) and TEA (1.5 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired dipeptide.

-

Protocol 2: Solid-Phase Synthesis of an RGD Mimetic Integrin Antagonist

This protocol outlines the solid-phase synthesis of a linear RGD mimetic using this compound as a central scaffold component.

Materials:

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH)

-

This compound (with a suitable protecting group on the amine, e.g., Boc)

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-Gly-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) and shake for 2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH, 3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Incorporation of this compound:

-

Couple the Boc-protected this compound using the same activation and coupling procedure as in step 3.

-

-

Chain Elongation: Continue the cycle of deprotection and coupling with Fmoc-Arg(Pbf)-OH.

-

Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by molecules derived from this compound and a general workflow for their synthesis and evaluation.

Caption: Neuropeptide Y Receptor Signaling Pathway.

Caption: Integrin αvβ3 Signaling Pathway.

Caption: General Experimental Workflow.

References

Application of (R)-3-Amino-2-benzylpropanoic Acid in Developing Enzyme Inhibitors

Abstract

(R)-3-Amino-2-benzylpropanoic acid is a chiral β-amino acid that serves as a crucial building block in the design and synthesis of potent and specific enzyme inhibitors. Its stereochemistry and structural features, particularly the benzyl group, allow for targeted interactions within the active sites of various enzymes. This application note details the utility of this compound in the development of inhibitors for metalloproteases, with a focus on Carboxypeptidase A and Angiotensin-Converting Enzyme (ACE), providing summarized quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form peptidomimetics with enhanced stability against proteolytic degradation.[1] this compound, in particular, is a valuable scaffold for creating inhibitors that can mimic the transition state of peptide hydrolysis. This document outlines its application, supported by experimental data and protocols, for researchers in drug discovery and development.

Application 1: Carboxypeptidase A Inhibition

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that cleaves C-terminal amino acids from peptides and proteins. Inhibitors of CPA are valuable tools for studying its biological function and have potential therapeutic applications. Analogs of this compound have been shown to be potent inhibitors of CPA.

Quantitative Data for Carboxypeptidase A Inhibitors

A series of phosphonic acid analogues of 2-benzylsuccinate, which are structurally related to derivatives of this compound, have demonstrated potent inhibition of Carboxypeptidase A. The data below summarizes the inhibitory constants (Ki) for these compounds.

| Compound | Ki (μM) |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 |

| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 |

Data sourced from Grobelny et al., 1989.[2]

Mechanism of Inhibition

Derivatives of this compound can act as transition-state analogue inhibitors of Carboxypeptidase A. The tetrahedral geometry of modified functional groups, such as phosphonates, can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by the enzyme.[2] Molecular modeling studies of similar inhibitors suggest that specific functional groups can coordinate with the active site zinc ion and form hydrogen bonds with key residues like Glu-270.[3]

Application 2: Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[4] ACE inhibitors are a major class of drugs used to treat hypertension and heart failure.[4][5] this compound can be utilized as a scaffold to develop novel ACE inhibitors.

Mechanism of ACE Inhibition

ACE is a zinc-dependent dipeptidyl carboxypeptidase.[4] Inhibitors typically function by chelating the active site zinc ion, thus blocking the binding and cleavage of angiotensin I. The benzyl group of this compound-derived inhibitors can fit into the hydrophobic S1 pocket of the ACE active site, while a zinc-coordinating group can interact with the catalytic zinc ion.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common organic synthesis techniques for β-amino acids.

Materials:

-

This compound

-

Desired functional group precursor (e.g., diethyl benzylphosphonate for phosphonate derivatives)

-

Coupling agents (e.g., EDC, HOBt)

-

Appropriate solvents (e.g., DMF, DCM)

-

Boc-anhydride for amine protection

-

TFA for deprotection

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

N-terminal Protection: Protect the amino group of this compound with a Boc group using Boc-anhydride in a suitable solvent.

-

Carboxyl Group Activation: Activate the carboxylic acid group using a coupling agent like EDC/HOBt.

-

Coupling Reaction: React the activated amino acid with the desired nucleophile (e.g., an amino-functionalized phosphonate ester) to form the amide bond.

-

Purification: Purify the resulting compound using column chromatography.

-

Deprotection: Remove the Boc protecting group using an acid such as TFA.

-

Final Purification: Purify the final product to obtain the desired inhibitor.

Protocol 2: Enzyme Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target enzyme like Carboxypeptidase A or ACE.

Materials:

-

Target enzyme (Carboxypeptidase A or ACE)

-

Substrate (e.g., Hippuryl-L-phenylalanine for CPA, HHL for ACE)

-

Synthesized inhibitor

-

Assay buffer

-

Spectrophotometer or HPLC

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time at a controlled temperature.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the rate of product formation over time using a spectrophotometer (for chromogenic substrates) or by taking time points for HPLC analysis.

-

Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations.

-

Determine IC50/Ki: Calculate the IC50 value from the dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and Km of the substrate are known.

Conclusion

This compound is a versatile and valuable chiral building block for the development of enzyme inhibitors. Its inherent structural features facilitate the design of potent and selective inhibitors for metalloproteases such as Carboxypeptidase A and ACE. The provided protocols and data serve as a foundational guide for researchers aiming to utilize this compound in their drug discovery efforts. Further derivatization and optimization can lead to the development of novel therapeutic agents.

References

- 1. (R)-3-Amino-2-methylpropanoic acid | 2140-95-6 | Benchchem [benchchem.com]

- 2. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

Application Notes and Protocols for the Coupling of (R)-3-Amino-2-benzylpropanoic Acid with Other Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid, a β-amino acid analog of phenylalanine, is a valuable building block in modern drug discovery and peptide chemistry. Its incorporation into peptide sequences can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. Peptides containing β-amino acids are of significant interest as they can mimic or inhibit biological processes and serve as scaffolds for novel therapeutics. This document provides detailed protocols for the chemical coupling of N-protected this compound to other amino acid residues, focusing on common solution-phase techniques.

Core Concepts in Peptide Coupling